molecular formula C16H16N4OS2 B11501564 5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11501564
M. Wt: 344.5 g/mol
InChI Key: DWXXPFRCLPNQHB-UHFFFAOYSA-N
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Description

5-METHYL-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves the condensation of appropriate thioamide and α-haloketone precursors. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions . The reaction mixture is then purified by recrystallization from suitable solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Amines, thiols, halogenated solvents like dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Amino-thiazolopyrimidines, thio-thiazolopyrimidines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to the presence of the morpholine and phenyl groups, which contribute to its distinct chemical and biological properties. These substituents enhance its solubility, stability, and interaction with biological targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C16H16N4OS2

Molecular Weight

344.5 g/mol

IUPAC Name

5-methyl-7-morpholin-4-yl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C16H16N4OS2/c1-11-17-14(19-7-9-21-10-8-19)13-15(18-11)20(16(22)23-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3

InChI Key

DWXXPFRCLPNQHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCOCC3)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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